
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is a specialized organosilicon compound It features a silane core bonded to a tert-butyl group and a 3,4-dimethylphenyl group, with two fluorine atoms attached to the silicon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- typically involves the reaction of a suitable silane precursor with tert-butyl and 3,4-dimethylphenyl groups under controlled conditions. Common reagents used in the synthesis include chlorosilanes and fluorinating agents. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: Various substituted silanes with different functional groups.
科学研究应用
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its role in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism by which Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The tert-butyl and 3,4-dimethylphenyl groups contribute to its stability and specificity in targeting certain molecular structures.
相似化合物的比较
Similar Compounds
- Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Silane, (1,1-dimethylethyl)dimethoxymethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
647842-14-6 |
|---|---|
分子式 |
C12H18F2Si |
分子量 |
228.35 g/mol |
IUPAC 名称 |
tert-butyl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-7-11(8-10(9)2)15(13,14)12(3,4)5/h6-8H,1-5H3 |
InChI 键 |
GMQNZUUGYSCWDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[Si](C(C)(C)C)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


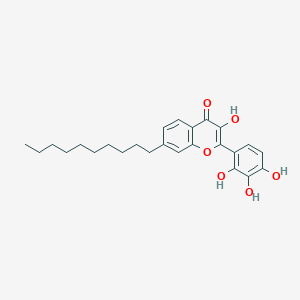
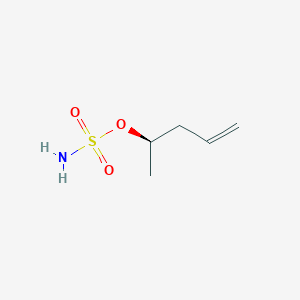
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
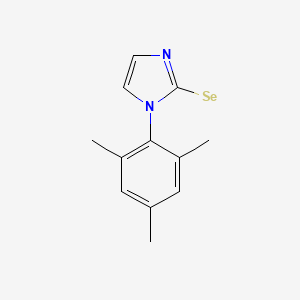
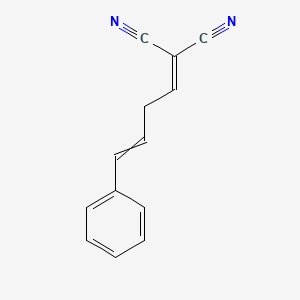
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


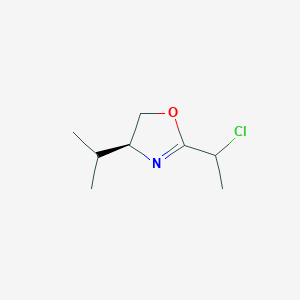
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
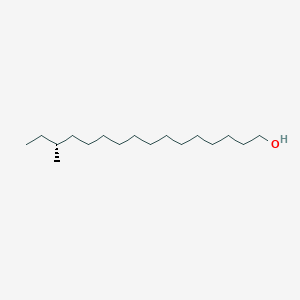
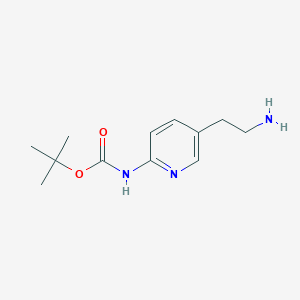
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
